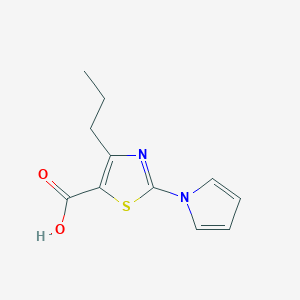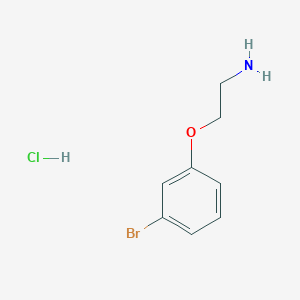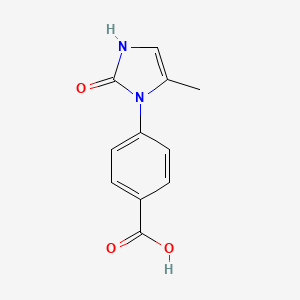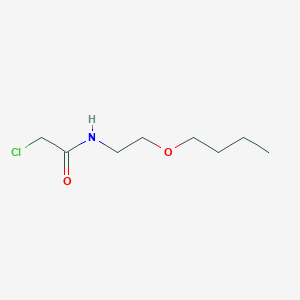
1-(2-Aminoethoxy)-2-(propan-2-yl)benzene hydrochloride
Descripción general
Descripción
1-(2-Aminoethoxy)-2-(propan-2-yl)benzene hydrochloride, also known as 1,2-diaminopropane hydrochloride, is a white crystalline solid that is soluble in water and ethanol. It is a weak base and has a molecular weight of 196.6 g/mol. It is used as a reagent in organic synthesis and has been studied for its biological and physiological effects.
Aplicaciones Científicas De Investigación
Development of Novel Fluorescence Probes
Research by Setsukinai et al. (2003) has led to the development of novel fluorescence probes for detecting highly reactive oxygen species (hROS) such as hydroxyl radicals and hypochlorite. These probes, through their selective and dose-dependent fluorescence response, offer tools for studying the roles of hROS in biological and chemical applications, illustrating how similar compounds could be used in sensor technology and biological studies (Setsukinai et al., 2003).
Molecular Electronic Devices
Chen et al. (1999) utilized a molecule with a nitroamine redox center in the active layer of an electronic device, demonstrating negative differential resistance and high on-off peak-to-valley ratio. This work highlights the potential of organic compounds in creating advanced electronic components with significant performance characteristics (Chen, Reed, Rawlett, & Tour, 1999).
Synthesis of Aromatic Polyamides
Yang et al. (1996) synthesized aromatic polyamides from 1,2-bis(4-aminophenoxy)benzene and various aromatic dicarboxylic acids. These polyamides, noted for their solubility in aprotic solvents and capability to form flexible films, serve as examples of how similar compounds can be key intermediates in producing high-performance polymers (Yang, Hsiao, & Yang, 1996).
Corrosion Inhibition
Yadav, Sarkar, and Purkait (2015) studied amino acid compounds as eco-friendly corrosion inhibitors for N80 steel in HCl solution. Through potentiodynamic polarization and electrochemical impedance spectroscopy techniques, they demonstrated the compounds' effectiveness as mixed-type inhibitors, indicating the broad applicability of related compounds in corrosion protection (Yadav, Sarkar, & Purkait, 2015).
Anticancer Activity
Haridevamuthu et al. (2023) explored hydroxyl-containing benzo[b]thiophene analogs for their selectivity and antiproliferative activity against laryngeal cancer cells. These compounds, through their antioxidant properties and ability to induce apoptosis, underscore the potential therapeutic applications of similar compounds in cancer treatment (Haridevamuthu et al., 2023).
Propiedades
IUPAC Name |
2-(2-propan-2-ylphenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-9(2)10-5-3-4-6-11(10)13-8-7-12;/h3-6,9H,7-8,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDAHFZOZASVEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1158439-33-8 | |
| Record name | 1-(2-aminoethoxy)-2-(propan-2-yl)benzene hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzyl 4-[(3-{[(tert-butoxy)carbonyl]amino}propyl)amino]piperidine-1-carboxylate](/img/structure/B1522096.png)











